molecular formula C10H10BrNO4 B8335732 Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate

Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate

Cat. No. B8335732
M. Wt: 288.09 g/mol
InChI Key: ZGSOVUCMPRAGQI-UHFFFAOYSA-N
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Patent
US05378843

Procedure details

A mixture of dimethyl 5-methyl-2,3-pyridinedicarboxylate (30.0 g, 0.143 mol), N-bromosuccinimide (32.0 g, 0.18 mol) and 2,2'-azobisisobutyronitrile (0.9 g, 0.0055 mol) in carbon tetrachloride (200 mL) is heated at 80° C. for 1.5 hours. Additional 2,2'-azobisisobutyronitrile (0.9 g, 0.0055 mol) is added and the reaction mixture is heated at reflux for 2 hours, cooled to room temperature and filtered. The filter cake is washed with carbon tetrachloride. The filtrate and wash are combined, washed with water and concentrated in vacuo to give an oil. The oil is shown by HPLC to contain 57% of the title product, 16% dimethyl 5-2,3-pyridinedicarboxylate and 23% dimethyl 5-dibromomethyl-2,3-pyridinedicarboxylate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
dimethyl 5-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dimethyl 5-dibromomethyl-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
CC1C=C(C(OC)=O)C(C(OC)=O)=NC=1.BrN1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:36][CH:37](Br)[C:38]1[CH:39]=[C:40]([C:48]([O:50][CH3:51])=[O:49])[C:41]([C:44]([O:46][CH3:47])=[O:45])=[N:42][CH:43]=1>C(Cl)(Cl)(Cl)Cl>[Br:36][CH2:37][C:38]1[CH:39]=[C:40]([C:48]([O:50][CH3:51])=[O:49])[C:41]([C:44]([O:46][CH3:47])=[O:45])=[N:42][CH:43]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC=1C=C(C(=NC1)C(=O)OC)C(=O)OC
Name
Quantity
32 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.9 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
dimethyl 5-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
dimethyl 5-dibromomethyl-2,3-pyridinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C=1C=C(C(=NC1)C(=O)OC)C(=O)OC)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with carbon tetrachloride
WASH
Type
WASH
Details
The filtrate and wash
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C(=NC1)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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